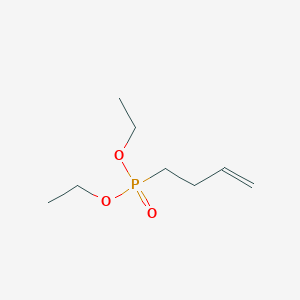

Diethyl 3-butenylphosphonate

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-diethoxyphosphorylbut-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17O3P/c1-4-7-8-12(9,10-5-2)11-6-3/h4H,1,5-8H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUDGAPYPOAQVLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCC=C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70451247 | |

| Record name | Diethyl 3-butenylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70451247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15916-48-0 | |

| Record name | Diethyl 3-butenylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70451247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl 3-butenylphosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Diethyl 3-butenylphosphonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 3-butenylphosphonate is a versatile organophosphorus compound of significant interest in synthetic organic chemistry. Its structure, featuring a terminal alkene and a phosphonate ester, makes it a valuable building block for the introduction of the phosphonomethyl group into more complex molecules. This moiety is particularly relevant in medicinal chemistry and drug development, as phosphonates are well-known isosteres of phosphates and carboxylates, often imparting improved metabolic stability and pharmacokinetic properties to bioactive molecules.[1][2] Applications of this compound and its derivatives include the synthesis of antiviral agents, antimalarials, and specialized bisphosphonates.

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, offering field-proven insights and methodologies for its preparation and structural elucidation.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a variation of the Michaelis-Becker reaction, which involves the alkylation of a dialkyl phosphite. This approach offers a straightforward and efficient route to the target compound. An alternative and widely utilized method for the formation of carbon-phosphorus bonds is the Michaelis-Arbuzov reaction.

Michaelis-Becker Reaction Approach

The Michaelis-Becker reaction provides a reliable method for the synthesis of this compound. This reaction proceeds via the deprotonation of diethyl phosphite to form a nucleophilic phosphite anion, which then undergoes a nucleophilic substitution reaction with an appropriate alkyl halide.

Reaction Scheme:

Causality Behind Experimental Choices:

-

Diethyl Phosphite: Serves as the phosphorus source and is readily available.

-

Sodium Hydride (NaH): A strong, non-nucleophilic base that efficiently deprotonates diethyl phosphite to generate the reactive phosphite anion.

-

4-Bromo-1-butene: The electrophilic partner that introduces the 3-butenyl moiety. The bromide is a good leaving group, facilitating the nucleophilic attack by the phosphite anion.

-

Tetrahydrofuran (THF): A suitable aprotic solvent that dissolves the reactants and remains inert under the reaction conditions.

A detailed, step-by-step methodology for the synthesis of this compound is provided below.

Materials:

-

Diethyl phosphite

-

Sodium hydride (60% dispersion in mineral oil)

-

4-Bromo-1-butene

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Procedure:

-

To a suspension of sodium hydride (1.2 g, 0.03 mol) in dry tetrahydrofuran (60 ml) at ambient temperature, add diethyl phosphite (4.14 g, 0.03 mol) dropwise.

-

Stir the mixture for 5 minutes until a pale yellow solution is obtained, indicating the formation of the sodium diethyl phosphite salt.

-

Add 4-bromobut-1-ene (4.5 g, 0.033 mol) dropwise to the solution.

-

Heat the reaction mixture at reflux for 3 hours.

-

After cooling to ambient temperature, filter the mixture to remove sodium bromide.

-

Concentrate the filtrate under reduced pressure to obtain a crude oil.

-

Purify the crude product by silica gel column chromatography using a 50:50 mixture of ethyl acetate and hexane as the eluent to yield this compound as a colorless oil.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Data

| Technique | Data |

| ¹H NMR | δ (ppm) 5.89-5.75 (m, 1H, -CH=CH₂), 5.10-4.99 (m, 2H, -CH=CH₂), 4.14-4.04 (m, 4H, 2 x -OCH₂CH₃), 2.31-2.24 (m, 2H, -CH₂-CH=CH₂), 1.83-1.75 (m, 2H, P-CH₂-), 1.32 (t, J=7.1 Hz, 6H, 2 x -OCH₂CH₃) |

| ¹³C NMR | δ (ppm) 137.8 (d, J(C,P) = 16.5 Hz), 115.2, 61.4 (d, J(C,P) = 6.5 Hz), 30.5 (d, J(C,P) = 4.5 Hz), 25.1 (d, J(C,P) = 142.0 Hz), 16.5 (d, J(C,P) = 6.0 Hz) |

| ³¹P NMR | δ (ppm) 32.5 |

| IR (film) | ν (cm⁻¹) 3077 (C-H, alkene), 2983 (C-H, alkane), 1642 (C=C), 1245 (P=O), 1027 (P-O-C) |

| Mass Spec. | Predicted [M+H]⁺: 193.0988 |

Note: NMR data is typically recorded in CDCl₃. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Data Interpretation

-

¹H NMR: The spectrum clearly shows the characteristic signals for the butenyl group, including the vinylic protons between 5.0 and 5.9 ppm and the allylic protons around 2.3 ppm. The signals for the ethyl groups of the phosphonate ester are also present, with the methylene protons appearing as a multiplet around 4.1 ppm and the methyl protons as a triplet around 1.3 ppm.

-

¹³C NMR: The carbon spectrum confirms the presence of all eight carbon atoms in the molecule. The key signals include the vinylic carbons, the carbons of the ethyl groups, and the two methylene carbons of the butenyl chain. The carbon atoms closer to the phosphorus atom exhibit splitting due to C-P coupling, which is a characteristic feature of organophosphorus compounds.

-

³¹P NMR: A single peak in the ³¹P NMR spectrum confirms the presence of a single phosphorus environment, consistent with the structure of this compound. The chemical shift is typical for an alkyl phosphonate.

-

IR Spectroscopy: The IR spectrum displays the characteristic absorption bands for the functional groups present in the molecule. The C=C stretch of the alkene is observed around 1642 cm⁻¹, and the strong P=O stretch is prominent around 1245 cm⁻¹. The P-O-C stretch is also visible around 1027 cm⁻¹.

-

Mass Spectrometry: The predicted mass spectrum provides the expected mass-to-charge ratio for the protonated molecule, further confirming the molecular weight of the compound.[3]

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound via the Michaelis-Becker reaction.

Sources

A Comprehensive Technical Guide to Diethyl 3-butenylphosphonate: Synthesis, Properties, and Applications in Modern Organic Chemistry

This guide provides an in-depth exploration of Diethyl 3-butenylphosphonate, a versatile organophosphorus reagent. Intended for researchers, scientists, and professionals in drug development, this document elucidates the compound's core properties, synthesis, and diverse applications, grounding theoretical knowledge in practical, field-proven insights.

Core Compound Identification and Physicochemical Properties

This compound is an organophosphorus compound recognized for its utility as a building block in the synthesis of more complex molecules.[1][2] Its structure, featuring a terminal double bond and a diethyl phosphonate group, allows for a variety of chemical transformations, making it a valuable intermediate in pharmaceutical and agrochemical research.[1][2]

The fundamental properties of this compound are summarized in the table below for quick reference.

| Property | Value |

| CAS Number | 15916-48-0[1][2][3] |

| Molecular Formula | C₈H₁₇O₃P[1][3] |

| Molecular Weight | 192.19 g/mol [1][2][3] |

| Appearance | Colorless to pale yellow liquid[1] |

| Density | 1.005 g/mL at 25 °C[1] |

| Boiling Point | 55 °C at 0.55 mmHg[1] |

| Linear Formula | CH₂=CHCH₂CH₂PO(OCH₂CH₃)₂[2] |

| InChI Key | NUDGAPYPOAQVLP-UHFFFAOYSA-N[2] |

| SMILES String | CCOP(=O)(CCC=C)OCC[3] |

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is commonly achieved via the reaction of diethyl phosphite with a suitable butenyl halide. This method provides a reliable route to the target compound in good yield.

Experimental Protocol

A detailed, step-by-step methodology for the synthesis of this compound is provided below.[4]

Materials:

-

Diethyl phosphite

-

Sodium hydride (60% dispersion in mineral oil)

-

4-Bromobut-1-ene

-

Dry Tetrahydrofuran (THF)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

To a suspension of 60% sodium hydride (1.2 g, 0.03 mol) in dry tetrahydrofuran (60 ml), add diethyl phosphite (4.14 g, 0.03 mol) at ambient temperature.

-

Stir the mixture for 5 minutes until a pale yellow solution is obtained.

-

Add 4-bromobut-1-ene (4.5 g, 0.033 mol) dropwise to the reaction mixture.

-

Heat the reaction mixture at reflux for 3 hours.

-

After cooling to ambient temperature, filter the mixture.

-

Concentrate the filtrate under reduced pressure to obtain a crude oil.

-

Purify the oil by column chromatography on silica gel, eluting with a 50:50 mixture of ethyl acetate and hexane, to yield this compound as a colorless oil (3.85 g, 67% yield).

Causality Behind Experimental Choices

The choice of sodium hydride as a base is crucial for the deprotonation of diethyl phosphite, forming the phosphonate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of 4-bromobut-1-ene in an Sₙ2 reaction. The use of a dry, aprotic solvent like THF is essential to prevent quenching of the highly reactive sodium hydride and the phosphonate anion. Refluxing the reaction mixture provides the necessary activation energy to drive the reaction to completion.

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Applications in Drug Development

This compound's unique structure, combining a terminal alkene with a phosphonate ester, makes it a versatile reactant in a variety of synthetic transformations.[2] This dual functionality allows for its participation in reactions involving either the double bond or the phosphonate group, or both.

Key Reactions and Applications:

-

Diels-Alder Reactions: The terminal double bond of this compound can act as a dienophile in Diels-Alder reactions. It is a reactant for the synthesis of bicyclo[3.3.1]alkenone framework compounds through gold-catalyzed Diels-Alder reactions.[2]

-

Synthesis of Bioactive Molecules: This compound serves as a crucial intermediate in the synthesis of various organophosphorus compounds with applications in pharmaceuticals and agriculture.[1] It has been utilized in the synthesis of antiviral C-5-substituted pyrimidine acyclic nucleoside phosphonates and in the development of antimalarials via halogenation.

-

C-C Bond Formation: this compound is suitable for C-C bond formation reactions. It is also a precursor for bisphosphonate enynes.

-

Hydroformylation and Cyclopropanation: It has been used as a substrate in studies on remote supramolecular control of catalyst selectivity in the hydroformylation of alkenes and in intermolecular metal-catalyzed carbenoid cyclopropanations.[2]

-

Chemoenzymatic Synthesis: The compound is employed in the chemoenzymatic synthesis of phosphic derivatives of carbohydrates.

Caption: Key reactions and applications of this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Classification: It is classified as Acute Toxicity, Oral (Category 3). The signal word is "Danger".

-

Hazard Statements: H301 (Toxic if swallowed).

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.

-

P405: Store locked up.

-

P501: Dispose of contents/ container to an approved waste disposal plant.

-

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a face shield. A type ABEK (EN14387) respirator filter is recommended.

-

Storage: Store at room temperature in a dry, cool, and well-ventilated place.[1][5] Keep the container tightly closed.[5]

Conclusion

This compound is a highly versatile and valuable reagent in modern organic synthesis. Its unique combination of a terminal alkene and a diethyl phosphonate moiety allows for a wide range of chemical transformations, making it an essential building block for the synthesis of diverse and complex molecules, including those with significant therapeutic potential. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will enable researchers to effectively harness its synthetic potential in their drug discovery and development endeavors.

References

-

PrepChem.com. (n.d.). Synthesis of a) Diethyl but-3-enylphosphonate. Retrieved from [Link]

-

PubChem. (n.d.). Diethyl butylphosphonate. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2025). Enzymatic resolution of diethyl (3-hydroxy-1-butenyl) phosphonate. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H17O3P). Retrieved from [Link]

-

CORE. (n.d.). Reactions of diethyl 3-methylbuta-1- 2-dienylphosphonate with 2-aminobenzothiazole. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 3. Reaction of compound 1 with diethyl phosphite in the presence.... Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Three-Component Reaction of Benzylamines, Diethyl Phosphite and Triethyl Orthoformate. Retrieved from [Link]

-

Pearson+. (n.d.). Draw the products of the following reactions: e. diethyl malonate... | Study Prep. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Data of Diethyl 3-butenylphosphonate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Diethyl 3-butenylphosphonate is a versatile organophosphorus compound of significant interest in synthetic organic chemistry. Its utility as a building block for more complex molecules, particularly in the development of novel agrochemicals and pharmaceuticals, necessitates a thorough understanding of its structural and electronic properties.[1] Spectroscopic analysis provides the foundational data for confirming the identity, purity, and structure of this molecule. This guide offers a comprehensive examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established scientific principles and supported by data from analogous compounds.

Molecular Structure and Spectroscopic Correlation

The structure of this compound, with its terminal alkene and phosphonate ester functionalities, gives rise to a unique spectroscopic fingerprint. Understanding the interplay between these groups is key to interpreting the spectral data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of this compound in solution. Analysis of ¹H, ¹³C, and ³¹P NMR spectra provides detailed information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

The proton NMR spectrum provides a clear map of the hydrogen atoms within the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the presence of pi systems.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 300 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Pulse width: 90°

-

Acquisition time: 4.0 s

-

Spectral width: -2 to 12 ppm

-

-

Processing: Apply a Fourier transform to the free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 5.50-6.28 | m | - | 1H | =CH- |

| 4.85-5.28 | m | - | 2H | CH₂= |

| 4.10 | m | - | 4H | -OCH₂CH₃ |

| 1.50-2.70 | m | - | 4H | -CH₂CH₂P |

| 1.35 | t | 7.0 | 6H | -OCH₂CH₃ |

Interpretation:

-

The signals in the vinylic region (4.85-6.28 ppm) are characteristic of the terminal double bond. The complex multiplicity arises from both geminal and vicinal couplings.

-

The multiplet at 4.10 ppm corresponds to the methylene protons of the ethyl ester groups, which are coupled to both the methyl protons and the phosphorus atom.

-

The broad multiplet between 1.50 and 2.70 ppm is assigned to the two methylene groups of the butenyl chain attached to the phosphorus atom.

-

The triplet at 1.35 ppm is the classic signal for the methyl groups of the ethoxy moieties, coupled to the adjacent methylene protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule. A key feature of the ¹³C NMR of organophosphonates is the presence of coupling between the phosphorus and carbon atoms (J-coupling), which provides valuable structural information.[2]

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument: A 75 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 1024

-

Relaxation delay: 2.0 s

-

Pulse program: Proton-decoupled

-

Acquisition time: 1.5 s

-

Spectral width: 0 to 150 ppm

-

-

Processing: Apply a Fourier transform and phase correct the spectrum. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

| Chemical Shift (δ) ppm (Predicted) | P-C Coupling (J) Hz (Predicted) | Assignment |

| ~137 | ~10-15 | =CH- |

| ~115 | ~5-10 | CH₂= |

| ~61 | ~5-7 | -OCH₂CH₃ |

| ~30 | ~15-20 | -CH₂-CH= |

| ~25 | ~140-150 | P-CH₂- |

| ~16 | ~5-7 | -OCH₂CH₃ |

Interpretation:

-

The carbon atoms of the double bond are expected to appear in the downfield region (~115-137 ppm).

-

The methylene carbons of the ethoxy groups will be around 61 ppm and will show a small coupling to the phosphorus atom.

-

The aliphatic methylene carbons will be in the upfield region. The carbon directly attached to the phosphorus will exhibit a large one-bond P-C coupling constant, typically in the range of 140-150 Hz for similar alkyl phosphonates.[2] The adjacent methylene carbon will show a smaller two-bond coupling.

-

The methyl carbons of the ethoxy groups will be the most upfield signal and will also show a small coupling to phosphorus.

³¹P NMR Spectroscopy

³¹P NMR is a highly specific technique for characterizing organophosphorus compounds. The chemical shift is sensitive to the oxidation state and the nature of the substituents on the phosphorus atom.[3]

Experimental Protocol for ³¹P NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument: A 121 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 64

-

Relaxation delay: 2.0 s

-

Pulse program: Proton-decoupled

-

Acquisition time: 1.0 s

-

Spectral width: -50 to 50 ppm

-

-

Processing: Apply a Fourier transform and phase correct the spectrum. Reference the spectrum to an external standard of 85% H₃PO₄ at 0.00 ppm.

Predicted Chemical Shift:

-

The ³¹P chemical shift for diethyl alkylphosphonates typically falls in the range of +25 to +35 ppm. For this compound, a single resonance is expected in this region.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound is characterized by the vibrational frequencies of the C=C, P=O, and P-O-C bonds.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: A thin film of the neat liquid is placed between two sodium chloride or potassium bromide plates.

-

Instrument: A Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16

-

Resolution: 4 cm⁻¹

-

Spectral range: 4000-400 cm⁻¹

-

-

Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3080 | Medium | =C-H stretch |

| 2980-2880 | Strong | C-H stretch (aliphatic) |

| 1645 | Medium | C=C stretch |

| 1260 | Strong | P=O stretch |

| 1060-1030 | Strong | P-O-C stretch |

| 970 | Strong | =C-H bend (out-of-plane) |

Interpretation:

-

The band at 1645 cm⁻¹ is a clear indication of the carbon-carbon double bond.

-

The very strong absorption at 1260 cm⁻¹ is characteristic of the phosphoryl (P=O) stretching vibration in phosphonates.

-

The strong bands in the 1060-1030 cm⁻¹ region are due to the stretching of the P-O-C linkages.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Electron ionization (EI) at 70 eV.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.

-

Detection: An electron multiplier.

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 192, corresponding to the molecular weight of the compound.[4]

-

Key Fragments:

-

Loss of an ethoxy radical (-•OCH₂CH₃) from the molecular ion to give a fragment at m/z = 147.

-

Loss of ethylene (-C₂H₄) from the molecular ion via a McLafferty-type rearrangement, followed by loss of an ethyl radical to give a fragment at m/z = 137.

-

Cleavage of the butenyl chain can lead to various smaller fragments.

-

Caption: Predicted major fragmentation pathways for this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing NMR, IR, and MS techniques, provides a robust framework for its unequivocal identification and characterization. The data presented in this guide, including detailed experimental protocols and interpretations, serve as a valuable resource for researchers in organic synthesis and drug development. A thorough understanding of these spectroscopic signatures is essential for ensuring the quality and purity of this important chemical intermediate and for advancing its applications in various scientific disciplines.

References

-

Kumar, V., Upadhay, N., Wasit, A. B., Singh, S., & Kaur, P. (2013). Spectroscopic Methods for the Detection of Organophosphate Pesticides – A Preview. Current World Environment, 8(2). [Link]

-

JEOL. (n.d.). Analyzes of alkyl phosphonate mixtures. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of a) Diethyl but-3-enylphosphonate. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

JEOL. (n.d.). Analyzes of alkyl phosphonate mixtures. Retrieved from [Link]

-

Chem-Impex. (n.d.). This compound. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 31P NMR Chemical Shifts. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 31P - NMR Facility, UCSB Chem and Biochem. Retrieved from [Link]

-

Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Diethyl methanephosphonate. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Diethyl malonate. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Diethyl phosphite. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 31P NMR Chemical Shifts. Retrieved from [Link]

Sources

Chemical reactivity of the butenyl group in Diethyl 3-butenylphosphonate

An In-Depth Technical Guide to the Chemical Reactivity of the Butenyl Group in Diethyl 3-butenylphosphonate

Introduction: The Synthetic Potential of a Bifunctional Building Block

This compound (DEBP) is a versatile organophosphorus compound that serves as a valuable intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty polymers.[1] Its utility stems from the presence of two distinct reactive centers: the diethyl phosphonate moiety and the terminal butenyl group. This guide focuses on the chemical reactivity of the butenyl group, a terminal alkene that provides a gateway for a wide array of chemical transformations. Understanding and controlling the reactivity of this C=C double bond is paramount for leveraging DEBP in the rational design of complex molecular architectures.[1]

The phosphonate group, being electron-withdrawing, exerts a subtle but significant influence on the reactivity of the distal double bond. While separated by two methylene units, this electronic effect can modulate the regioselectivity and stereoselectivity of certain reactions. This document provides a comprehensive overview of the key reactions involving the butenyl group, supported by mechanistic insights and detailed experimental protocols for researchers in organic synthesis and drug development.

Electrophilic Addition: Functionalization via Hydroboration-Oxidation

The terminal alkene of DEBP is readily susceptible to electrophilic addition, a cornerstone of alkene chemistry. Among the most synthetically useful of these is the hydroboration-oxidation reaction, which achieves an anti-Markovnikov hydration of the double bond. This two-step process provides a reliable method to convert the butenyl group into a primary alcohol, a versatile functional handle for further elaboration.

Mechanistic Rationale

The reaction proceeds in two distinct stages:

-

Hydroboration: Borane (BH₃), typically stabilized as a complex with tetrahydrofuran (THF), adds across the double bond. Boron, being the electrophilic atom, adds to the less substituted carbon (the terminal carbon), while a hydride (H⁻) adds to the more substituted carbon.[2] This regioselectivity is driven by both steric factors (the bulky borane group prefers the less hindered position) and electronic factors. The addition is stereospecific, occurring in a syn fashion, where both boron and hydrogen add to the same face of the double bond.[2][3] The initial monoalkylborane is still reactive and will react with two additional alkene molecules to form a trialkylborane intermediate.[4]

-

Oxidation: The trialkylborane intermediate is then treated with an alkaline solution of hydrogen peroxide. The hydrogen peroxide is deprotonated by the base to form the hydroperoxide anion (HOO⁻), a potent nucleophile.[4] This anion attacks the electron-deficient boron atom. A subsequent rearrangement with retention of stereochemistry replaces the carbon-boron bond with a carbon-oxygen bond, ultimately yielding the primary alcohol after workup.[2]

The overall transformation results in the addition of water across the double bond in a regioselective manner that is complementary to acid-catalyzed hydration.[3]

Workflow for Hydroboration-Oxidation of DEBP

Sources

An In-Depth Technical Guide to the Synthesis of Diethyl 3-butenylphosphonate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of Diethyl 3-butenylphosphonate

This compound is a versatile organophosphorus compound that serves as a key building block in a multitude of synthetic applications. Its unique structure, featuring both a phosphonate moiety and a terminal double bond, allows for a wide range of chemical transformations. This bifunctionality makes it an invaluable intermediate in the development of novel agrochemicals, pharmaceuticals, and advanced materials.[1] In pharmaceutical research, the phosphonate group is often utilized as a stable phosphate mimic, leading to the synthesis of bioactive molecules with potential therapeutic applications.[2] The butenyl chain, on the other hand, provides a reactive handle for further molecular elaboration through various carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides an in-depth exploration of the primary synthetic routes to this compound, with a focus on the underlying mechanisms, experimental considerations, and alternative methodologies.

The Michaelis-Arbuzov Reaction: A Cornerstone of C-P Bond Formation

The most fundamental and widely employed method for the synthesis of this compound is the Michaelis-Arbuzov reaction.[1][2][3][4][5] This venerable reaction, discovered by August Michaelis and later extensively developed by Aleksandr Arbuzov, provides a direct and efficient means of forming a carbon-phosphorus bond.[2][3][4]

Core Mechanism

The reaction proceeds through a two-step nucleophilic substitution mechanism. The synthesis of this compound via this route typically involves the reaction of triethyl phosphite with a 4-halobut-1-ene, such as 4-bromobut-1-ene.

-

Nucleophilic Attack (SN2): The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the trivalent phosphorus atom of triethyl phosphite at the electrophilic carbon of 4-bromobut-1-ene. This concerted SN2 displacement of the bromide ion results in the formation of a quasi-phosphonium salt intermediate.[2][3]

-

Dealkylation (SN2): The displaced bromide ion then acts as a nucleophile, attacking one of the electrophilic ethyl carbons of the phosphonium intermediate in a second SN2 reaction. This step leads to the formation of the pentavalent this compound and a volatile ethyl bromide byproduct. The removal of the volatile byproduct helps to drive the reaction to completion.

Diagram of the Michaelis-Arbuzov Reaction Mechanism

Caption: General mechanism of the Michaelis-Arbuzov reaction.

Experimental Protocol: A Self-Validating System

The following protocol outlines a representative synthesis of this compound. The inherent logic of this procedure ensures its trustworthiness; each step is designed to favor the desired reaction pathway and facilitate purification.

Materials:

-

Triethyl phosphite

-

4-Bromobut-1-ene

-

Anhydrous Toluene (or other high-boiling inert solvent)

Experimental Workflow:

Caption: A typical experimental workflow for the synthesis.

Detailed Steps:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine triethyl phosphite (1.0 eq) and 4-bromobut-1-ene (1.1 eq). The use of a slight excess of the alkyl halide can help ensure complete consumption of the phosphite. The reaction can be run neat or in a high-boiling inert solvent like toluene.

-

Heating and Reflux: Heat the reaction mixture to a gentle reflux. The temperature will depend on the boiling points of the reactants. The formation of ethyl bromide (b.p. 38 °C) will be observed as the reaction progresses.

-

Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC) to observe the disappearance of the starting materials and the appearance of the product.

-

Purification: After the reaction is complete, cool the mixture to room temperature. The crude product is then purified by vacuum distillation to remove any unreacted starting materials and high-boiling impurities. This compound is a colorless oil.

Causality Behind Experimental Choices

-

Reactant Stoichiometry: A slight excess of 4-bromobut-1-ene is often used to ensure the complete conversion of the more valuable triethyl phosphite.

-

Temperature: The Michaelis-Arbuzov reaction typically requires elevated temperatures to overcome the activation energy for both the initial SN2 attack and the subsequent dealkylation step.

-

Solvent: While the reaction can be performed neat, the use of an inert, high-boiling solvent can aid in temperature control and ensure a homogeneous reaction mixture.

-

Purification: Vacuum distillation is the preferred method for purification as it allows for the separation of the desired product from less volatile impurities without requiring high temperatures that could lead to decomposition.

Mechanistic Considerations for Unsaturated Systems

While the reaction with 4-bromobut-1-ene, a homoallylic halide, generally proceeds via the standard SN2 mechanism, reactions involving allylic halides can sometimes lead to rearranged products through an SN2' pathway.[3][6] However, due to the separation of the double bond from the reaction center in 4-bromobut-1-ene, the formation of rearranged isomers is not a significant concern in this specific synthesis.

Alternative Synthetic Routes: Expanding the Chemist's Toolkit

While the Michaelis-Arbuzov reaction is a workhorse for the synthesis of this compound, several alternative methods have been developed that offer advantages in terms of milder reaction conditions or applicability to a broader range of substrates.

Palladium-Catalyzed Hydrophosphinylation

Transition metal catalysis, particularly with palladium, has emerged as a powerful tool for the formation of C-P bonds. The palladium-catalyzed hydrophosphinylation of 1,3-dienes represents a highly atom-economical route to allylic phosphonates.[7][8] In this approach, a dialkyl phosphite, such as diethyl phosphite, is added across 1,3-butadiene in the presence of a palladium catalyst.

Mechanism Overview: The reaction is thought to proceed through the oxidative addition of the P-H bond of the phosphite to a low-valent palladium species, followed by the insertion of the diene and subsequent reductive elimination to afford the product. This method can provide high regioselectivity, yielding the 1,4-addition product, which corresponds to this compound.

Diagram of Palladium-Catalyzed Hydrophosphinylation

Caption: A simplified catalytic cycle for hydrophosphinylation.

Radical Addition to Dienes

Free radical-mediated reactions offer another avenue for the synthesis of unsaturated phosphonates. The radical addition of a phosphonyl radical to a conjugated diene like 1,3-butadiene can lead to the formation of this compound.[9]

Mechanism Overview: The reaction is typically initiated by a radical initiator, which generates a phosphonyl radical from a precursor such as diethyl phosphite. This radical then adds to the diene, primarily at the terminal carbon, to form a resonance-stabilized allylic radical intermediate. Subsequent hydrogen atom abstraction from another molecule of diethyl phosphite propagates the radical chain and yields the final product. The 1,4-addition product is generally favored.

Characterization and Data Summary

Thorough characterization of this compound is essential to confirm its identity and purity. The following table summarizes key analytical data.

| Parameter | Value | Source |

| Molecular Formula | C₈H₁₇O₃P | |

| Molecular Weight | 192.19 g/mol | |

| Appearance | Colorless oil | |

| Boiling Point | 106-108 °C at 10 mmHg | |

| ¹H NMR (CDCl₃, ppm) | δ 5.8 (m, 1H), 5.0 (m, 2H), 4.1 (q, 4H), 2.3 (m, 2H), 1.8 (m, 2H), 1.3 (t, 6H) | |

| ¹³C NMR (CDCl₃, ppm) | δ 137.5, 115.0, 61.5 (d), 30.0 (d), 25.0 (d), 16.5 (d) | |

| ³¹P NMR (CDCl₃, ppm) | δ 32.5 | |

| IR (neat, cm⁻¹) | 3077 (C-H, alkene), 2982 (C-H, alkane), 1642 (C=C), 1245 (P=O), 1027 (P-O-C) |

Conclusion

The synthesis of this compound is most reliably achieved through the classical Michaelis-Arbuzov reaction, a method that is both robust and well-understood. For researchers seeking milder conditions or alternative synthetic strategies, palladium-catalyzed hydrophosphinylation and radical addition reactions present viable and atom-economical options. A thorough understanding of the underlying mechanisms of these transformations is paramount for optimizing reaction conditions and achieving high yields of the desired product. The analytical data provided in this guide serves as a benchmark for the successful synthesis and characterization of this important chemical intermediate, empowering researchers in their pursuit of novel scientific discoveries.

References

- J&K Scientific LLC. (2025, June 4). Michaelis–Arbuzov reaction.

- Wikipedia. (n.d.). Michaelis–Arbuzov reaction.

- Iowa Research Online. (n.d.). New synthesis and reactions of phosphonates.

- Journal of the Chemical Society C: Organic. (n.d.). The reaction of tetramethyldiphosphine with butadiene. RSC Publishing.

- ResearchGate. (2025, August 6). Palladium-Catalyzed Hydrophosphorylation of 1,3-Dienes Leading to Allylphosphonates.

- PubMed. (n.d.). Palladium-based telomerization of 1,3-butadiene with glycerol using methoxy-functionalized triphenylphosphine ligands.

- Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. (2022, March 21).

- ACS Publications. (2011, March 15). Direct Conversion of Benzylic and Allylic Alcohols to Phosphonates.

- Grokipedia. (n.d.). Michaelis–Arbuzov reaction.

- Organic Chemistry Portal. (n.d.). Phosphonate synthesis by substitution or phosphonylation.

- Organic Chemistry Portal. (n.d.). Arbuzov Reaction.

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. Arbuzov Reaction [organic-chemistry.org]

- 6. Research Portal [iro.uiowa.edu]

- 7. researchgate.net [researchgate.net]

- 8. Palladium-based telomerization of 1,3-butadiene with glycerol using methoxy-functionalized triphenylphosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The reaction of tetramethyldiphosphine with butadiene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to Diethyl 3-butenylphosphonate: Synthesis, Commercial Availability, and Applications in Drug Discovery

Introduction

Diethyl 3-butenylphosphonate (CAS No. 15916-48-0) is a versatile organophosphorus reagent that has garnered significant attention from researchers in organic synthesis and medicinal chemistry. Its unique bifunctional nature, possessing both a terminal alkene and a diethyl phosphonate moiety, makes it a valuable building block for the construction of complex molecular architectures. The phosphonate group is a well-established non-hydrolyzable isostere of the phosphate group, a feature that is highly sought after in the design of therapeutic agents that can mimic natural phosphates while resisting enzymatic degradation.[1] This guide provides a comprehensive overview of the commercial availability, synthesis, spectroscopic characterization, and key applications of this compound, with a particular focus on its utility for researchers, scientists, and drug development professionals.

Commercial Availability and Suppliers

For researchers requiring this compound for their work, several chemical suppliers offer this reagent in various purities and quantities. It is crucial to consult the suppliers' specifications to ensure the material is suitable for the intended application.

| Supplier | Product Name | CAS Number | Purity | Catalog Number |

| This compound | 15916-48-0 | ≥ 94% (GC) | 26176 | |

| This compound | 15916-48-0 | Not specified | B099129 | |

| Diethyl but-3-en-1-ylphosphonate | 15916-48-0 | ≥98% | CS-0535635 | |

| Sigma-Aldrich | This compound, 95% | 15916-48-0 | 95% | 640522 (Discontinued) |

Note: While Sigma-Aldrich has historically been a supplier, this product is currently listed as discontinued on their website. Researchers should verify the current status with the company.

Synthesis of this compound

The synthesis of this compound is readily achievable in a standard laboratory setting. The most common and reliable method is a variation of the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite with an alkyl halide. A well-documented procedure is the reaction of diethyl phosphite with 4-bromobut-1-ene.[2]

Reaction Scheme

Sources

An In-depth Technical Guide to the Applications of Diethyl 3-butenylphosphonate

Introduction: The Versatile Building Block

Diethyl 3-butenylphosphonate is a valuable organophosphorus compound that has garnered significant attention from researchers and synthetic chemists.[1] Its unique bifunctional nature, possessing both a reactive terminal alkene and a phosphonate moiety, makes it a versatile precursor for a wide array of chemical transformations. This guide provides a comprehensive overview of the synthesis and diverse applications of this compound, with a focus on its utility in the development of pharmaceuticals and other biologically active molecules. We will delve into the mechanistic underpinnings of its key reactions and provide detailed experimental protocols to empower researchers in their synthetic endeavors.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is crucial for its effective use in the laboratory.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₇O₃P | |

| Molecular Weight | 192.19 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 55 °C at 0.55 mmHg | [2] |

| Density | 1.005 g/mL at 25 °C | [2] |

| CAS Number | 15916-48-0 |

Synthesis of this compound: A Standard Protocol

The most common and efficient method for the synthesis of this compound is the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide. A detailed and reliable protocol for this synthesis is provided below.

Experimental Protocol: Michaelis-Arbuzov Synthesis

Materials:

-

Diethyl phosphite

-

Sodium hydride (60% dispersion in mineral oil)

-

4-Bromobut-1-ene

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of sodium hydride (1.2 g, 0.03 mol) in anhydrous THF (60 mL) at ambient temperature, add diethyl phosphite (4.14 g, 0.03 mol) dropwise.

-

Stir the mixture for 5 minutes until a pale yellow solution is formed, indicating the formation of the sodium diethyl phosphite salt.

-

Add 4-bromobut-1-ene (4.5 g, 0.033 mol) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 3 hours.

-

After cooling to ambient temperature, filter the mixture to remove the sodium bromide precipitate.

-

Concentrate the filtrate under reduced pressure to obtain a crude oil.

-

Purify the crude product by silica gel column chromatography, eluting with a 50:50 mixture of ethyl acetate and hexane, to yield this compound as a colorless oil (3.85 g, 67% yield).

Characterization Data:

-

IR (film, cm⁻¹): 3080, 3000, 2940, 2920, 2880, 1645, 1450, 1390, 1260, 1165, 1060, 1030, 970, 820, 790.

-

¹H NMR (CDCl₃, δ): 1.35 (6H, t, J=7Hz), 1.50-2.70 (4H, m), 4.10 (4H, m), 4.85-5.28 (2H, m), 5.5-6.28 (1H, m).

Caption: Michaelis-Arbuzov synthesis of this compound.

Applications in Organic Synthesis

The dual functionality of this compound opens up a vast landscape of synthetic possibilities. The terminal alkene can undergo a variety of transformations, while the phosphonate moiety can be utilized in olefination reactions or serve as a precursor for other phosphonate derivatives.

Horner-Wadsworth-Emmons (HWE) Reaction: A Gateway to Alkenes

Proposed General Protocol for HWE Reaction:

Materials:

-

This compound

-

Sodium hydride (or other suitable base like LDA, n-BuLi)

-

Anhydrous solvent (e.g., THF, DMF)

-

Aldehyde or ketone

-

Quenching agent (e.g., saturated ammonium chloride solution)

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve this compound in the anhydrous solvent.

-

Cool the solution to an appropriate temperature (e.g., 0 °C or -78 °C).

-

Add the base dropwise to generate the phosphonate carbanion.

-

Stir the mixture for a specified time to ensure complete formation of the ylide.

-

Add the aldehyde or ketone dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with a suitable quenching agent.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.

Cycloaddition Reactions: Building Complex Scaffolds

The terminal double bond in this compound makes it an excellent substrate for cycloaddition reactions, such as the Diels-Alder reaction, providing access to complex cyclic and bicyclic phosphonates. These reactions are often catalyzed by Lewis acids to enhance their rate and selectivity.

Representative Protocol for a Lewis Acid-Catalyzed Diels-Alder Reaction:

While a specific gold-catalyzed Diels-Alder reaction protocol for this compound is not explicitly detailed in the reviewed literature, a general procedure using a Lewis acid catalyst can be outlined based on established methodologies for similar vinylphosphonates.[3][4][5][6]

Materials:

-

This compound (as the dienophile)

-

A suitable diene (e.g., cyclopentadiene, furan)

-

Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂)

-

Anhydrous solvent (e.g., dichloromethane, toluene)

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the diene in the anhydrous solvent.

-

Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).

-

Add the Lewis acid catalyst portion-wise or as a solution in the same solvent.

-

Stir the mixture for a short period to allow for complexation.

-

Add this compound dropwise to the reaction mixture.

-

Stir the reaction at the specified temperature until completion (monitored by TLC or NMR).

-

Quench the reaction carefully with a suitable quenching agent (e.g., saturated sodium bicarbonate solution).

-

Allow the mixture to warm to room temperature and extract the product with an organic solvent.

-

Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

Caption: Schematic of a Lewis acid-catalyzed Diels-Alder reaction.

Functionalization of the Alkene Moiety

The terminal double bond of this compound is a versatile handle for introducing a variety of functional groups, further expanding its synthetic utility.

Hydroboration-oxidation is a classic method for the anti-Markovnikov hydration of alkenes. Applying this reaction to this compound provides a straightforward route to Diethyl 4-hydroxybutylphosphonate, a valuable intermediate for further derivatization.

Representative Protocol for Hydroboration-Oxidation:

Materials:

-

This compound

-

Borane-tetrahydrofuran complex (BH₃·THF) or other borane source

-

Anhydrous tetrahydrofuran (THF)

-

Aqueous sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂, 30% solution)

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve this compound in anhydrous THF.

-

Cool the solution to 0 °C.

-

Add the borane-THF complex dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours to ensure complete hydroboration.

-

Cool the reaction mixture back to 0 °C and carefully add aqueous sodium hydroxide.

-

Slowly add hydrogen peroxide dropwise, controlling the exotherm.

-

Stir the mixture at room temperature for a few hours.

-

Separate the layers and extract the aqueous layer with an organic solvent (e.g., diethyl ether).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting Diethyl 4-hydroxybutylphosphonate by column chromatography.

Epoxidation of the double bond in this compound, followed by nucleophilic ring-opening of the resulting epoxide, provides a powerful strategy for introducing a wide range of functionalities at the 3- and 4-positions of the butyl chain.[7][8][9][10]

Representative Two-Step Protocol:

Step 1: Epoxidation

Materials:

-

This compound

-

meta-Chloroperoxybenzoic acid (m-CPBA) or other epoxidizing agent

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

Procedure:

-

Dissolve this compound in DCM and cool to 0 °C.

-

Add m-CPBA portion-wise.

-

Stir the reaction at 0 °C and then allow it to warm to room temperature until the starting material is consumed (monitored by TLC).

-

Wash the reaction mixture with saturated sodium bicarbonate solution to remove excess peroxyacid.

-

Extract with DCM, dry the organic layer, and concentrate to obtain the crude epoxide, which can often be used in the next step without further purification.

Step 2: Nucleophilic Ring-Opening

Materials:

-

Crude Diethyl 3,4-epoxybutylphosphonate

-

Nucleophile (e.g., sodium azide, an amine, a thiol)

-

Appropriate solvent (e.g., DMF, ethanol)

Procedure:

-

Dissolve the crude epoxide in the chosen solvent.

-

Add the nucleophile and heat the reaction if necessary.

-

Monitor the reaction by TLC until the epoxide is consumed.

-

Work up the reaction based on the nature of the nucleophile and product.

-

Purify the final functionalized phosphonate by column chromatography.

Caption: Functionalization pathways of the alkene in this compound.

Metathesis Reactions: Carbon-Carbon Bond Formation

Olefin metathesis, particularly cross-metathesis with a Grubbs catalyst, offers a powerful method for forming new carbon-carbon double bonds.[11][12] this compound can participate in these reactions, allowing for the introduction of various substituents at the terminus of the double bond.

Representative Protocol for Cross-Metathesis:

Materials:

-

This compound

-

Alkene coupling partner

-

Grubbs catalyst (e.g., 1st or 2nd generation)

-

Anhydrous and degassed solvent (e.g., dichloromethane, toluene)

Procedure:

-

In a glovebox or under a strict inert atmosphere, dissolve the Grubbs catalyst in the anhydrous, degassed solvent.

-

Add the alkene coupling partner to the catalyst solution.

-

Add this compound to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating.

-

Monitor the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, quench the catalyst by adding a small amount of ethyl vinyl ether.

-

Concentrate the reaction mixture and purify the product by column chromatography.

Applications in Drug Discovery and Development

The phosphonate group is a well-established phosphate mimic in medicinal chemistry, offering enhanced stability against enzymatic hydrolysis.[13] This property, combined with the synthetic versatility of this compound, makes it an attractive starting material for the synthesis of novel therapeutic agents.

Synthesis of Antiviral Nucleoside Phosphonates

Acyclic nucleoside phosphonates are a cornerstone of antiviral therapy.[14][15][16][17][18][19] The butenyl chain of this compound can be elaborated and coupled to a nucleobase to generate novel antiviral candidates.

Conceptual Synthetic Strategy:

A plausible synthetic route to an acyclic nucleoside phosphonate starting from this compound would involve:

-

Functionalization of the double bond: For example, through ozonolysis followed by reductive workup to yield an aldehyde.

-

Chain elongation: Reaction of the aldehyde with a suitable ylide (e.g., via a Wittig or HWE reaction) to introduce the desired linker for the nucleobase.

-

Introduction of a leaving group: Conversion of a terminal hydroxyl group to a good leaving group (e.g., tosylate or mesylate).

-

Coupling with a nucleobase: N-alkylation of a purine or pyrimidine base with the functionalized phosphonate.

-

Deprotection: Removal of any protecting groups to yield the final acyclic nucleoside phosphonate.

Development of Antimalarial Agents

The development of new antimalarial drugs is a global health priority.[20][21] Phosphonate-containing compounds have shown promise as antimalarial agents.[17] The butenylphosphonate scaffold can be modified to incorporate pharmacophores known to be active against Plasmodium falciparum.

Hypothetical Synthetic Approach:

A potential strategy for the synthesis of a novel antimalarial agent could involve:

-

Modification of the double bond: For instance, epoxidation followed by ring-opening with an amine-containing pharmacophore known for its antimalarial activity.

-

Heck or Suzuki coupling: If the double bond is first converted to a vinyl halide, it can be coupled with various aromatic or heteroaromatic partners to build more complex structures.

-

Click Chemistry: The terminal alkene can be converted to an azide, which can then be used in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to link the phosphonate to another molecule of interest.

Conclusion

This compound is a readily accessible and highly versatile building block with significant potential in organic synthesis, particularly in the realm of drug discovery. Its ability to undergo a wide range of transformations on both its alkene and phosphonate functionalities allows for the construction of complex and diverse molecular architectures. The protocols and synthetic strategies outlined in this guide are intended to serve as a valuable resource for researchers and scientists, empowering them to explore the full potential of this remarkable compound in their pursuit of novel chemical entities with important biological activities.

References

-

Synthesis of the 5-Phosphonopent-2-en-1-yl Nucleosides: A New Class of Antiviral Acyclic Nucleoside Phosphonates. (URL: [Link])

-

Synthesis of acyclic nucleoside phosphonates as antiviral compounds - Sci-Hub. (URL: [Link])

-

Enzymatic resolution of diethyl (3-hydroxy-1-butenyl) phosphonate | Request PDF. (URL: [Link])

-

STUDIES TOWARDS THE DEVELOPMENT OF NOVEL ANTIMALARIAL AGENTS - CORE. (URL: [Link])

-

Grubbs Cross-Metathesis Pathway for a Scalable Synthesis of γ-Keto-α,β-unsaturated Esters. (URL: [Link])

-

Phosphonate synthesis by substitution or phosphonylation - Organic Chemistry Portal. (URL: [Link])

-

Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC. (URL: [Link])

-

Acyclic nucleoside phosphonates: a key class of antiviral drugs - PubMed. (URL: [Link])

-

Synthesis and Antimalarial Evaluation of Halogenated Analogues of Thiaplakortone A - NIH. (URL: [Link])

-

Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate - PMC - NIH. (URL: [Link])

-

Phosphonate-directed Catalytic Asymmetric Hydroboration: Synthesis of Functionalized Chiral Secondary and Tertiary Boronic Ester - UNL Digital Commons. (URL: [Link])

-

The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC - NIH. (URL: [Link])

-

Cross Metathesis - Organic Chemistry Portal. (URL: [Link])

-

cross metathesis.pptx. (URL: [Link])

-

Catalyst-free Diels–Alder reactions of vinylphosphonates with cyclopentadienones. (URL: [Link])

-

Asymmetric Catalysis of Epoxide Ring-Opening Reactions - Moodle@Units. (URL: [Link])

-

13.6 Ring Opening of Epoxides | Organic Chemistry - YouTube. (URL: [Link])

-

Ring Opening Reactions of Epoxides. A Review | Request PDF - ResearchGate. (URL: [Link])

-

Ring-Opening of Epoxides by Pendant Silanols - PMC - NIH. (URL: [Link])

-

New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer - MDPI. (URL: [Link])

-

New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene - Semantic Scholar. (URL: [Link])

-

(PDF) AlCl3 Catalyzed Oxo-Diels-Alder and Wittig-Type Reaction of 2,3-Dimethyl-1,3-Butadiene With Acyl Phosphonates - ResearchGate. (URL: [Link])

-

Synthesis of 3-Alkenyl-1-azaanthraquinones via Diels-Alder and Electron Transfer Reactions - MDPI. (URL: [Link])

Sources

- 1. Design, synthesis, and biological evaluation of multiple targeting antimalarials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. moodle2.units.it [moodle2.units.it]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Ring-Opening of Epoxides by Pendant Silanols - PMC [pmc.ncbi.nlm.nih.gov]

- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 12. Cross Metathesis [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Grubbs Cross-Metathesis Pathway for a Scalable Synthesis of γ-Keto-α,β-unsaturated Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 16. dspace.mit.edu [dspace.mit.edu]

- 17. files01.core.ac.uk [files01.core.ac.uk]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis and Antimalarial Evaluation of Halogenated Analogues of Thiaplakortone A - PMC [pmc.ncbi.nlm.nih.gov]

An In--Depth Technical Guide to the Safe Handling of Diethyl 3-butenylphosphonate

Introduction

Diethyl 3-butenylphosphonate (CAS No. 15916-48-0) is a versatile organophosphorus compound utilized as a key reactant and building block in diverse synthetic applications, including the formation of complex molecular structures for agrochemicals and pharmaceuticals.[1][2] Its utility in C-C bond formation and the synthesis of bioactive molecules makes it a valuable reagent for researchers in organic chemistry and drug development.[1][3]

However, its classification as an organophosphorus compound necessitates a thorough understanding of its toxicological properties and strict adherence to safety protocols. This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound, grounded in established safety principles and an understanding of its chemical nature. It is designed to empower researchers, scientists, and laboratory professionals to mitigate risks and ensure a safe operational environment.

Hazard Identification and Toxicological Profile

The primary and most critical hazard associated with this compound is its high acute oral toxicity.[3] Understanding this, along with its classification, is the foundation of a robust safety plan.

| Hazard Classification Data | |

| GHS Classification | Acute Toxicity, Oral (Category 3)[3] |

| Pictogram | [3][4] |

| Signal Word | Danger [3] |

| Hazard Statement | H301: Toxic if swallowed. [3] |

Mechanism of Toxicity: The Organophosphorus Paradigm

As an organophosphorus compound, the principal toxicological concern is the potential for inhibition of acetylcholinesterase (AChE).[5][6] AChE is a critical enzyme that breaks down the neurotransmitter acetylcholine at nerve synapses.

-

Causality of Toxic Effects: Inhibition of AChE leads to an accumulation of acetylcholine, causing overstimulation of cholinergic receptors throughout the nervous system. This can result in a range of symptoms, from mild to life-threatening, affecting muscarinic receptors (in smooth muscles, glands) and nicotinic receptors (in skeletal muscles).[6] While specific toxicological data for this compound is limited, this mechanism is the authoritative basis for the stringent handling precautions applied to the entire class of organophosphorus compounds.

Routes of Exposure

Exposure can occur through several routes, each requiring specific preventative measures:

-

Ingestion: The most hazardous route, as indicated by its GHS classification. Accidental ingestion via contaminated hands or equipment can lead to severe poisoning.[5]

-

Dermal Contact: Organophosphorus compounds can be absorbed through the skin.[5] While not its primary classification, skin contact should be meticulously avoided to prevent systemic absorption. Open cuts or abrasions significantly increase this risk.[7]

-

Inhalation: Inhalation of aerosols or mists can lead to rapid absorption and the onset of toxic symptoms.[6] This is particularly relevant when the material is heated or nebulized.

Physical and Chemical Properties for Risk Assessment

A clear understanding of the compound's physical properties is essential for designing safe experiments and storage solutions.

| Property | Value | Source |

| Molecular Formula | C₈H₁₇O₃P | [1][3][4] |

| Molecular Weight | 192.19 g/mol | [1][3][4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 1.005 g/mL at 25 °C | [1][3] |

| Boiling Point | 55 °C @ 0.55 mmHg | [1][3] |

| Flash Point | 105.6 °C (222.1 °F) (closed cup) | [3] |

-

Field-Proven Insights: The flash point of 105.6 °C classifies this substance as a combustible liquid (Storage Class 6.1C).[3] This means that while it does not ignite easily at ambient temperatures, it poses a fire risk if heated or exposed to ignition sources. Hazardous combustion products include toxic oxides of phosphorus, in addition to carbon monoxide and carbon dioxide.[8] Its low volatility at standard pressure but higher volatility under vacuum (as indicated by its boiling point) requires careful consideration during distillation or solvent removal processes.

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach, starting with engineering controls and supplemented by rigorous PPE protocols, is mandatory.

Engineering Controls: The First Line of Defense

-

Ventilation: All handling of this compound must be conducted within a certified chemical fume hood to prevent the inhalation of vapors or aerosols.[8]

-

Proximity of Safety Equipment: An eyewash station and a safety shower must be immediately accessible and unobstructed from the workstation where the compound is handled.[8][9] Their location must be known to all personnel in the laboratory.

Personal Protective Equipment (PPE): A Self-Validating System

The selection of PPE is dictated by the specific procedure being performed. The following diagram outlines a logical workflow for PPE selection.

Caption: PPE selection workflow based on laboratory task.

-

Eye and Face Protection: At a minimum, chemical safety goggles are required at all times.[10] A face shield should be worn over goggles during procedures with a higher risk of splashing, such as transfers of larger volumes or during reaction workups.[3]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory. Gloves must be inspected for tears or pinholes before each use. They should be removed and disposed of immediately upon known or suspected contamination. Never wear contaminated gloves outside the immediate work area.[10]

-

Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required to protect the skin.[10]

-

Respiratory Protection: A respirator equipped with a type ABEK (EN14387) filter is recommended if there is a risk of aerosol generation or if engineering controls are insufficient to maintain exposure below acceptable limits.[3]

Safe Handling and Storage Protocols

Meticulous technique is paramount to preventing exposure.

Experimental Protocol: Weighing and Preparing a Solution

This protocol exemplifies a self-validating system where checks and specific actions minimize risk at each step.

-

Preparation: Don all required PPE (goggles, gloves, lab coat) before entering the designated work area. Ensure the chemical fume hood sash is at the appropriate height.

-

Staging: Place an analytical balance, a clean beaker, a secondary container, and solvent wash bottles inside the fume hood.

-

Taring: Place the beaker on the balance and tare to zero.

-

Dispensing: Using a clean pipette, carefully transfer the required amount of this compound into the beaker. Perform this action slowly and deliberately over the secondary container to catch any drips.

-

Sealing: Immediately and securely recap the primary container of this compound.

-

Dilution: Add the desired solvent to the beaker containing the phosphonate. If stirring is required, add a magnetic stir bar and place the beaker on a stir plate within the fume hood.

-

Cleanup: Wipe down the exterior of the primary container, the beaker, and any spills on the work surface with a solvent-dampened towel. Dispose of the towel and any contaminated pipette tips as hazardous waste.

-

Doffing PPE: Once the experiment is set up and the area is clean, remove gloves and dispose of them. Wash hands thoroughly with soap and water.[8]

Storage Requirements

-

Conditions: Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[8] The container must be kept tightly closed to prevent atmospheric moisture contamination and the escape of vapors.[8]

-

Incompatibilities: Segregate from strong oxidizing agents, acids, and bases to prevent hazardous reactions.[8][11]

-

Labeling: The storage location and the container itself must be clearly marked with the chemical name and appropriate hazard warnings (GHS pictogram for acute toxicity).

Emergency Procedures

Rapid and correct response to an emergency can prevent serious injury.

Emergency Response Decision Tree

Caption: Decision tree for responding to spills or personal exposure.

Detailed First Aid Measures

-

Ingestion: This is a medical emergency. Call a Poison Control Center (1-800-222-1222) and emergency medical services (911) immediately.[12] If the person is conscious, rinse their mouth with water. Do not induce vomiting.[9]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of soap and water for at least 15 minutes.[7][9] Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention from an ophthalmologist.[13]

-

Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[8][9] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.

Waste Disposal

All materials contaminated with this compound must be treated as hazardous waste.

-

Procedure:

-

Segregation: Collect all waste, including contaminated gloves, pipette tips, and absorbent materials, in a designated, leak-proof, and clearly labeled hazardous waste container.[14][15]

-

Labeling: The label must include "Hazardous Waste," the chemical name "this compound," and the associated hazards (Toxic).[14]

-

Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.

-

Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor.[14]

-

-

Prohibition: Under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash. [15] The preferred method of destruction is high-temperature incineration in a facility equipped with an afterburner and scrubber.[15]

Conclusion

This compound is a powerful synthetic tool, but its potential toxicity demands respect and meticulous adherence to safety protocols. By understanding its toxicological profile, implementing robust engineering controls, using appropriate PPE, and following established procedures for handling and emergencies, researchers can effectively mitigate the risks associated with its use. A proactive and informed approach to safety is not merely a regulatory requirement but a cornerstone of scientific integrity and professional responsibility.

References

-

PubChem, National Institutes of Health. (n.d.). Diethyl butylphosphonate. Retrieved from [Link]

-

Agilent Technologies. (2024). Organophosphorus Pesticide Standard - Safety Data Sheet. Retrieved from [Link]

-

PubChem, National Institutes of Health. (n.d.). Diethyl benzylphosphonate. Retrieved from [Link]

-

Safe Work Australia. (n.d.). Health monitoring, Guide for organophosphate pesticides. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2013). Recognition and Management of Pesticide Poisonings: Sixth Edition: Chapter 5 Organophosphates. Retrieved from [Link]

-

California State University, Bakersfield. (n.d.). Safety in the Organic Chemistry Laboratory. Retrieved from [Link]

-

Cleveland Clinic. (2024). Organophosphate Poisoning: What It Is, Symptoms & Treatment. Retrieved from [Link]

-

PubChem, National Institutes of Health. (n.d.). Diethyl Phthalate. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Diethyl phthalate | ToxFAQs™. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Diethyl Phthalate. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound 95 15916-48-0 [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 6. epa.gov [epa.gov]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. csub.edu [csub.edu]

- 11. fishersci.com [fishersci.com]

- 12. my.clevelandclinic.org [my.clevelandclinic.org]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: A Detailed Experimental Protocol for the Diels-Alder Reaction Using Diethyl 3-butenylphosphonate

Introduction: The Strategic Value of Phosphonylated Cycloadducts

The Diels-Alder reaction stands as a cornerstone of synthetic organic chemistry, enabling the stereocontrolled formation of six-membered rings with remarkable efficiency.[1][2] This [4+2] cycloaddition between a conjugated diene and a dienophile is driven by the conversion of two π-bonds into two new, more stable σ-bonds.[2] Its applications are vast, particularly in the synthesis of complex natural products and novel therapeutic agents.[1] The incorporation of a phosphonate moiety into the cyclohexene scaffold via the Diels-Alder reaction offers a powerful strategy for the development of bioactive molecules, leveraging the unique physicochemical properties of the phosphonate group to modulate biological activity, enhance bone targeting, or act as a stable phosphate mimetic.